molecular formula C13H15ClN4O B13348539 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine

6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine

Cat. No.: B13348539
M. Wt: 278.74 g/mol
InChI Key: QXBAEKORKUVTFX-UHFFFAOYSA-N
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Description

N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxyethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, along with a chlorine atom at the sixth position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyrimidine-2,4-diamine.

    Alkylation Reaction: The 6-chloropyrimidine-2,4-diamine is then subjected to an alkylation reaction with 2-(benzyloxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using column chromatography to obtain the desired compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-Chloropyrimidine-2,4-diamine: Lacks the benzyloxyethyl group, making it less lipophilic and potentially less bioactive.

    N4-(2-(Methoxy)ethyl)-6-chloropyrimidine-2,4-diamine: Similar structure but with a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.

Uniqueness: N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine is unique due to the presence of the benzyloxyethyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

IUPAC Name

6-chloro-4-N-(2-phenylmethoxyethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H15ClN4O/c14-11-8-12(18-13(15)17-11)16-6-7-19-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,15,16,17,18)

InChI Key

QXBAEKORKUVTFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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